3-(3-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(3-methylbenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c1-14-5-4-6-15(13-14)22(27)25-20-18-7-2-3-8-19(18)31-21(20)23(28)24-16-9-11-17(12-10-16)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRMNRLGEKSKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core with distinct functional groups that contribute to its biological properties. The structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the nitrophenyl and benzamido groups may facilitate binding to various molecular targets, leading to modulation of biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation or inflammation.
- Receptor Modulation : It may interact with receptors involved in signaling pathways, influencing cellular responses.
Anticancer Properties
Research indicates that compounds within the benzofuran class exhibit anticancer activity. For example, studies have shown that similar compounds can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| This compound | HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest it possesses significant activity against various bacterial strains, indicating potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells by inducing apoptosis through the mitochondrial pathway. The study reported an IC50 value of 15.2 µM, suggesting potent anticancer properties.
-
Antimicrobial Evaluation :
- Another research article evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, supporting its potential use in treating bacterial infections.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4-nitrophenyl group in the target compound contrasts with 4-chlorophenyl and 4-methoxyphenyl in analogs.
Synthetic Routes :
- Amide coupling reactions using HOBT/DIC are common for benzofuran carboxamides (e.g., synthesis of compound 4.71 and 4.187 ). The target compound likely follows similar protocols.
Biological and Chemical Relevance :
- Compounds with pyrrolidinylpropyl or piperazinylmethyl groups (e.g., 4.187 ) are often explored for G-quadruplex DNA targeting, suggesting the target compound could be modified for nucleic acid interactions.
- The absence of pesticidal or antioxidant data in the evidence limits direct biological comparisons but highlights a research gap.
Q & A
Basic Research Questions
Q. What are the optimized multi-step synthetic routes for 3-(3-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, and how do reaction conditions influence intermediate purity?
- Methodological Answer : The synthesis typically involves:
Benzofuran-2-carboxylic acid preparation : Pd-catalyzed C-H arylation for core formation .
Amidation : One-pot transamidation using activating agents (e.g., oxalyl chloride) to couple 3-methylbenzamide and 4-nitrophenylamine .
Purification : Recrystallization (e.g., from chloroform or ethanol) or column chromatography to isolate intermediates.
- Critical Conditions :
- Temperature : Reflux in DMF (60–80°C) ensures complete amidation .
- Catalysts : Pd(PPh₃)₄ for arylation improves yield (85–90%) .
- pH Control : Sodium carbonate (Na₂CO₃) in aqueous phases minimizes side-product formation .
Q. Which spectroscopic techniques are critical for structural confirmation, and how are contradictory data resolved?
- Methodological Answer :
- Primary Techniques :
¹H/¹³C NMR : Assign peaks for benzofuran protons (δ 7.2–7.6 ppm) and nitrophenyl groups (δ 8.1–8.3 ppm) .
Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 446.1) .
- Contradiction Resolution :
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- X-ray crystallography for unambiguous confirmation of stereochemistry .
Advanced Research Questions
Q. What strategies exist for structure-activity relationship (SAR) studies targeting the nitro group and benzofuran core?
- Methodological Answer :
- Substituent Variation :
Nitro Group Replacement : Synthesize analogs with -CF₃ (trifluoromethyl) or -CN to compare electron-withdrawing effects .
Benzofuran Modifications : Introduce methyl/methoxy groups at C-3 to assess steric effects on target binding .
- Assay Design :
- In vitro enzyme inhibition : Compare IC₅₀ values against acetyl-CoA carboxylase (ACC) or bacterial PPTases .
- Data Interpretation : Use regression analysis to correlate logP values with activity (e.g., enhanced lipophilicity improves membrane permeability) .
Q. How to design in vivo studies evaluating hyperlipidemic activity of benzofuran carboxamides?
- Methodological Answer :
- Model Selection : High-fat diet (HFD)-induced hyperlipidemic rodents (rats/mice) .
- Dosing Protocol :
Oral Administration : 10–50 mg/kg/day for 4 weeks .
Control Groups : Rosuvastatin (positive control) and vehicle (negative control).
- Endpoints :
- Plasma LDL/HDL ratio reduction (target: ≥30% vs. control) .
- Liver histopathology (Oil Red O staining for lipid accumulation) .
Q. How to address contradictory results in enzyme inhibition assays (e.g., IC₅₀ variability across studies)?
- Methodological Answer :
- Assay Optimization :
Standardize Conditions : Fixed ATP concentration (1 mM) and pH 7.4 buffer to minimize variability .
Control Inhibitors : Use staurosporine (kinase assays) or triclosan (PPTase assays) as benchmarks .
- Data Reconciliation :
- Meta-analysis : Pool data from ≥3 independent replicates to identify outliers .
- Molecular Dynamics (MD) Simulations : Predict binding affinity discrepancies due to protein conformational changes .
Q. What purification techniques maximize yield and purity of the final compound?
- Methodological Answer :
- Post-Synthesis Workflow :
Liquid-Liquid Extraction : Dichloromethane/water partitioning to remove unreacted amines .
Column Chromatography : Silica gel (hexane/ethyl acetate gradient) for intermediates .
Recrystallization : Ethanol/water (1:3) for final product (purity >98% by HPLC) .
- Quality Control :
- HPLC : Retention time consistency (e.g., 12.3 min, C18 column) .
- Melting Point : Sharp range (e.g., 209–212°C for HCl salt) confirms crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
